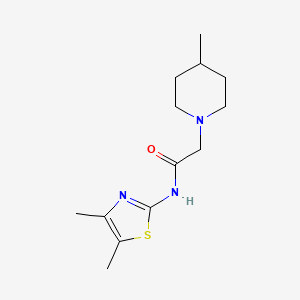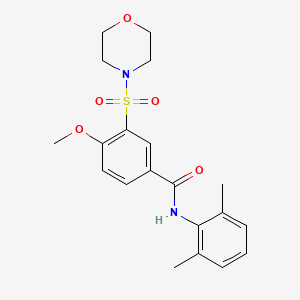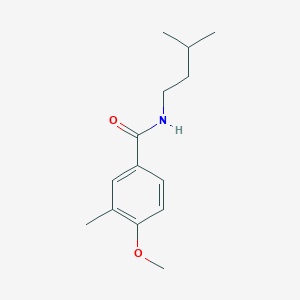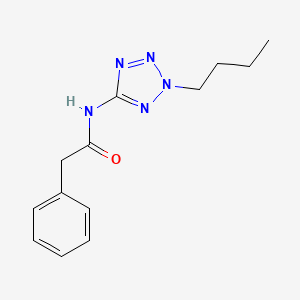![molecular formula C11H14N6O2 B4437294 3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 382646-12-0](/img/structure/B4437294.png)
3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocycles, such as [1,2,4]triazino[3,2-f]purines, involves several steps including heating specific precursors with hydrochloric acid or reacting them with alloxan followed by methylation. These processes yield compounds with significant yields and highlight the complexity and versatility of purine synthesis methods (Ueda et al., 1987).
Molecular Structure Analysis
Detailed molecular structure analysis can be performed using spectroscopic methods, such as FT-IR and FT-Raman, alongside density functional theory calculations. Such studies provide insights into the vibrational assignments, molecular geometry, and electronic properties, offering a deep understanding of the compound's reactivity and stability (Mary et al., 2014).
Chemical Reactions and Properties
Chemical reactions, such as 1,3-dipolar cycloadditions, are utilized to introduce various functional groups into the purine ring system, creating derivatives with potentially diverse biological activities. These reactions can lead to the formation of regioisomers, demonstrating the compound's reactivity and the influence of substitution patterns on its chemistry (Šimo et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, can be determined through X-ray crystallography. This analysis reveals the spatial arrangement of atoms within the molecule and the conformational preferences of its cyclic systems, which are crucial for understanding the compound's interactions and reactivity (Qing-min et al., 2004).
Chemical Properties Analysis
Investigations into the chemical properties of triazine derivatives, including their reactivity towards various reagents and conditions, provide valuable information on their potential as chemical intermediates or therapeutic agents. For example, the reactivity of the 2,3,6,7-tetrahydro-7phenoxymethyl-4H-oxazolo[3,2-a]triazin-2-one-4-thione with different methylation agents demonstrates the compound's versatility and potential for further functionalization (Forfar et al., 1998).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
3,4,7,9-tetramethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-5-6(2)17-7-8(12-10(17)14-13-5)15(3)11(19)16(4)9(7)18/h6H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUUDAQGACKOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopentyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4437226.png)
![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4437235.png)


![ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4437257.png)



![ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4437298.png)
![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4437321.png)